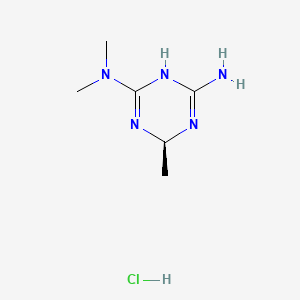

Imeglimin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHLCYMTNMEXKZ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N=C(NC(=N1)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650481-44-8 | |

| Record name | Imeglimin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMEGLIMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Imeglimin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imeglimin hydrochloride is a first-in-class oral antidiabetic agent that has garnered significant attention for its unique mechanism of action targeting mitochondrial bioenergetics. As the first of the "glimin" class of drugs, it offers a novel approach to the management of type 2 diabetes mellitus (T2DM) by addressing the dual defects of impaired insulin secretion and decreased insulin sensitivity. This technical guide provides an in-depth overview of the discovery, development, and chemical synthesis of Imeglimin. It further details its mechanism of action, summarizes key clinical findings, and presents relevant experimental protocols for its study.

Discovery and Development

Imeglimin (formerly known as PXL008) was discovered by Poxel SA, a French biopharmaceutical company, in collaboration with Merck Serono. The development of Imeglimin was driven by the need for new T2DM therapies that could address the underlying pathophysiology of the disease with a favorable safety profile. The compound emerged from a research program focused on identifying novel agents that could improve mitochondrial function, a key factor in the pathogenesis of T2DM.

The initial patent for Imeglimin was filed in the early 2000s, and since then, it has undergone extensive preclinical and clinical development. In 2021, it was first approved for medical use in Japan for the treatment of type 2 diabetes.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. One of the common synthetic routes is outlined below. This process is designed for scalability and purity, which are critical for pharmaceutical manufacturing.

A key patented synthesis method involves the reaction of 2,4,6-trimethylaniline with chloroacetonitrile to form an intermediate, which is then cyclized with cyanamide to produce the core dihydro-1,3,5-triazine ring structure of Imeglimin. The final step involves the formation of the hydrochloride salt to improve its stability and bioavailability.

Diagram of the general synthesis pathway for Imeglimin:

Caption: General chemical synthesis route for this compound.

Mechanism of Action

Imeglimin's unique dual mechanism of action targets the core pathophysiology of T2DM by:

-

Improving Insulin Secretion: Imeglimin enhances glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. It is believed to achieve this by improving mitochondrial function, leading to increased ATP production, which is a key signal for insulin release.

-

Enhancing Insulin Sensitivity: Imeglimin improves insulin action in peripheral tissues, such as the liver and skeletal muscle. This is also linked to its effects on mitochondrial function, leading to improved cellular energy metabolism and reduced insulin resistance.

The molecular mechanism of Imeglimin is thought to involve the modulation of mitochondrial respiratory chain complexes, particularly Complex I and Complex III. This leads to an increase in mitochondrial DNA, improved mitochondrial function, and a reduction in oxidative stress.

Signaling pathway of Imeglimin's action on pancreatic β-cells:

Caption: Imeglimin's effect on insulin secretion in pancreatic β-cells.

Clinical Data Summary

Imeglimin has been evaluated in numerous clinical trials, demonstrating its efficacy and safety in patients with T2DM. The TIMES (Trials of Imeglimin for Efficacy and Safety) program, which included three pivotal Phase 3 trials in Japan, provided key data for its approval.

| Parameter | TIMES 1 (Monotherapy) | TIMES 2 (Combination Therapy) | TIMES 3 (Combination with Insulin) |

| Primary Endpoint | HbA1c change from baseline at week 24 | HbA1c change from baseline at week 52 | HbA1c change from baseline at week 16 |

| Imeglimin (1000 mg BID) | -0.87% | -0.54% to -0.92% (depending on background therapy) | -0.60% |

| Placebo | +0.02% | N/A (active comparator) | +0.04% |

| p-value | <0.0001 | <0.0001 | <0.0001 |

Safety Profile: Imeglimin is generally well-tolerated. The most common adverse events reported in clinical trials were mild and transient, including nasopharyngitis and gastrointestinal events. The incidence of hypoglycemia with Imeglimin was low and comparable to placebo.

Experimental Protocols

Assessment of Mitochondrial Respiration in Intact Cells

This protocol describes a method to assess the effect of Imeglimin on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Cell line (e.g., INS-1E pancreatic β-cells)

-

Culture medium

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound

-

Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed INS-1E cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Drug Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Assay Setup: Load the Seahorse XF cartridge with oligomycin, FCCP, and rotenone/antimycin A in the appropriate ports. Add Imeglimin or vehicle to the desired final concentration in the appropriate wells.

-

Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol. This will measure basal OCR, ATP-linked OCR, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. Compare the OCR parameters between Imeglimin-treated and vehicle-treated cells.

Workflow for the mitochondrial stress test:

Caption: Experimental workflow for the Seahorse mitochondrial stress test.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol outlines an in vitro method to measure the effect of Imeglimin on insulin secretion from pancreatic islets or β-cell lines.

Materials:

-

Isolated pancreatic islets or β-cell line (e.g., MIN6)

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations

-

This compound

-

Insulin ELISA kit

Procedure:

-

Cell Culture/Islet Isolation: Culture MIN6 cells to confluency or isolate pancreatic islets from rodents.

-

Pre-incubation: Pre-incubate the cells/islets in KRBH buffer with low glucose for 1-2 hours to allow them to reach a basal state of insulin secretion.

-

Stimulation: Replace the pre-incubation buffer with KRBH buffer containing low or high glucose, with or without Imeglimin at various concentrations. Incubate for 1-2 hours at 37°C.

-

Sample Collection: At the end of the incubation period, collect the supernatant.

-

Insulin Measurement: Measure the insulin concentration in the collected supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells/islets. Compare the insulin secretion levels between different treatment groups.

Conclusion

This compound represents a significant advancement in the treatment of type 2 diabetes. Its novel mechanism of action, centered on the improvement of mitochondrial function, allows it to address both insulin secretion and insulin sensitivity. The robust clinical data supporting its efficacy and safety, combined with its unique mode of action, positions Imeglimin as a valuable therapeutic option for a wide range of patients with T2DM. Further research into the broader effects of mitochondrial modulation may open up new avenues for the treatment of metabolic diseases.

Imeglimin Hydrochloride and its Impact on Glucose-Stimulated Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imeglimin hydrochloride is a first-in-class oral antihyperglycemic agent that has demonstrated significant efficacy in improving glycemic control in patients with type 2 diabetes. A key component of its mechanism of action is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. This technical guide provides an in-depth analysis of the molecular pathways and physiological effects of imeglimin on insulin secretion, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols and visual representations of the underlying mechanisms are included to facilitate further research and development in this area.

Core Mechanism of Action: Amplification of Glucose-Stimulated Insulin Secretion

Imeglimin enhances insulin secretion in a strictly glucose-dependent manner, which minimizes the risk of hypoglycemia.[1] This effect is attributed to a dual mechanism that involves both the amplification of GSIS and the preservation of β-cell mass and function.[1][2][3] At a cellular level, imeglimin's primary target is the mitochondrion, where it corrects dysfunction—a key pathological feature of type 2 diabetes.[1][3][4]

The key molecular effects of imeglimin on β-cells include:

-

Mitochondrial Bioenergetics: Imeglimin modulates mitochondrial function by partially inhibiting Complex I and correcting deficient Complex III activity in the electron transport chain.[1][3] This rebalancing of the respiratory chain leads to reduced reactive oxygen species (ROS) production and prevents the opening of the mitochondrial permeability transition pore, thereby protecting β-cells from apoptosis.[1][4]

-

Enhanced ATP Production: By optimizing mitochondrial function, imeglimin increases glucose-stimulated ATP generation.[1][5] The resulting increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and subsequent influx of Ca2+, which triggers insulin granule exocytosis.

-

NAD+ Synthesis and Signaling: Imeglimin induces the synthesis of nicotinamide adenine dinucleotide (NAD+) via the salvage pathway.[1][6] NAD+ not only serves as a crucial mitochondrial co-factor but is also converted to the second messenger cyclic ADP ribose (cADPR).[6][7] cADPR, through the activation of the transient receptor potential melastatin 2 (TRPM2) channel, further enhances Ca2+ mobilization and potentiates insulin secretion.[7]

-

Endoplasmic Reticulum (ER) Homeostasis: Imeglimin has been shown to modulate the ER homeostasis pathway, which helps in preventing β-cell apoptosis under conditions of ER stress.[8][9]

The following diagram illustrates the proposed signaling pathway for imeglimin's effect on GSIS:

Quantitative Data on Imeglimin's Effect on GSIS

The following tables summarize the quantitative effects of imeglimin on insulin secretion from key preclinical and clinical studies.

Table 1: Preclinical Data from Isolated Islet Studies

| Animal Model | Treatment | Glucose Concentration | Outcome | Fold/Percent Change | Reference |

| N0STZ Diabetic Rats | Imeglimin (100 µM) | 16.7 mM | Insulin Secretion | +129% (p<0.05) | [10] |

| GK Diabetic Rats | Imeglimin (100 µM) | 16.7 mM | Insulin Secretion | Significant increase | [10][11] |

| ZDF Rats | Imeglimin (150 mg/kg bid for 5 weeks) | In vivo OGTT | Insulinogenic Index (ΔI/ΔG) | +165% (p<0.01) | [12] |

| ZDF Rats | Imeglimin (150 mg/kg bid for 5 weeks) | In vivo OGTT | β-cell mass | +41% (p<0.01) | [12] |

| ZDF Rats | Imeglimin (150 mg/kg bid for 5 weeks) | In vivo OGTT | β-cell apoptosis | -52% (p<0.05) | [12] |

| ZDF Rats | Imeglimin (150 mg/kg bid for 5 weeks) | In vivo OGTT | β-cell proliferation | +111% (p<0.001) | [12] |

Table 2: Clinical Data from Hyperglycemic Clamp Studies in Patients with Type 2 Diabetes

| Study Population | Treatment | Duration | Primary Endpoint | Result | p-value | Reference |

| 33 patients with T2D | Imeglimin 1500 mg bid | 7 days | Insulin Secretory Response (iAUC0-45 min) | +112% | 0.035 | [13][14] |

| 33 patients with T2D | Imeglimin 1500 mg bid | 7 days | First-phase Insulin Secretion Rate (ISR) | +110% | 0.034 | [13][14] |

| 33 patients with T2D | Imeglimin 1500 mg bid | 7 days | Second-phase Insulin Secretion Rate (ISR) | +29% | 0.031 | [13][14] |

| 33 patients with T2D | Imeglimin 1500 mg bid | 7 days | β-cell Glucose Sensitivity | +36% | 0.034 | [13][14] |

Detailed Experimental Protocols

Static Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets

This protocol provides a representative method for assessing the effect of imeglimin on GSIS in isolated pancreatic islets.

Materials:

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA

-

Low glucose KRBH (2.8 mM glucose)

-

High glucose KRBH (16.7 mM glucose)

-

This compound stock solution

-

Collagenase P

-

Ficoll gradient solutions

-

Culture medium (e.g., RPMI-1640)

-

Acid ethanol (for insulin extraction)

-

Insulin ELISA kit

Workflow Diagram:

Procedure:

-

Islet Isolation:

-

Isolate pancreatic islets from mice by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.[15]

-

Hand-pick purified islets under a stereomicroscope and culture them overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.[15]

-

-

GSIS Assay:

-

After overnight culture, transfer batches of size-matched islets (e.g., 10 islets per well in a 96-well plate) into fresh culture plates.[15]

-

Pre-incubate the islets in 200 µL of KRBH buffer containing 2.8 mM glucose for 1 hour at 37°C to allow them to equilibrate to a basal state.[15]

-

Remove the pre-incubation buffer and add 200 µL of the following treatment buffers:

-

KRBH with 2.8 mM glucose (basal secretion)

-

KRBH with 16.7 mM glucose (stimulated secretion)

-

KRBH with 16.7 mM glucose supplemented with the desired concentration of imeglimin (e.g., 100 µM).

-

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection and Analysis:

-

After incubation, carefully collect the supernatant from each well for the measurement of secreted insulin.

-

To determine the total insulin content, add 200 µL of acid ethanol to the remaining islets in each well and incubate overnight at -20°C.

-

Measure the insulin concentration in the supernatant and the acid ethanol extracts using a commercially available insulin ELISA kit.

-

Express the results as the amount of insulin secreted as a percentage of the total insulin content.

-

Hyperglycemic Clamp in Human Subjects

This protocol provides a general overview of the hyperglycemic clamp technique used to assess GSIS in a clinical setting.

Objective: To evaluate the effect of imeglimin on first- and second-phase insulin secretion in response to a sustained hyperglycemic stimulus.

Procedure:

-

Patient Preparation:

-

Subjects are typically studied after an overnight fast.

-

Two intravenous catheters are inserted, one for glucose and arginine infusion and the other in a heated hand for arterialized venous blood sampling.[16]

-

-

Clamp Procedure:

-

A primed-continuous infusion of glucose is administered to rapidly raise and then maintain the plasma glucose concentration at a predetermined hyperglycemic level (e.g., 180-200 mg/dL).[16]

-

Blood samples are collected at frequent intervals (e.g., every 2-5 minutes initially, then every 15 minutes) to measure plasma glucose, insulin, and C-peptide concentrations.

-

-

Phases of Insulin Secretion:

-

First-phase insulin secretion is assessed during the initial 10-15 minutes of hyperglycemia and reflects the release of readily available insulin granules.

-

Second-phase insulin secretion is measured during the remainder of the clamp (e.g., from 15 to 120 minutes) and represents the release of newly synthesized insulin.

-

-

Data Analysis:

-

The insulin secretion rate (ISR) is calculated from the deconvolution of plasma C-peptide concentrations.[13]

-

The area under the curve (AUC) for ISR is calculated for both the first and second phases to quantify the insulin secretory response.

-

Conclusion and Future Directions

This compound enhances glucose-stimulated insulin secretion through a unique mechanism of action centered on the correction of mitochondrial dysfunction in pancreatic β-cells. By improving mitochondrial bioenergetics, increasing NAD+ synthesis, and modulating ER homeostasis, imeglimin not only potentiates insulin release in response to glucose but also contributes to the preservation of β-cell mass and function. The quantitative data from both preclinical and clinical studies robustly support its efficacy in improving β-cell function in type 2 diabetes.

Future research should continue to elucidate the precise molecular interactions of imeglimin within the β-cell and explore its long-term effects on β-cell health and plasticity. Further understanding of its synergistic effects with other antidiabetic agents will also be crucial for optimizing therapeutic strategies for patients with type 2 diabetes.

References

- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action | PLOS One [journals.plos.org]

- 6. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel mechanism of imeglimin‐mediated insulin secretion via the cADPR‐TRP channel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. Imeglimin Ameliorates β-Cell Apoptosis by Modulating the Endoplasmic Reticulum Homeostasis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action | PLOS One [journals.plos.org]

- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 13. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ovid.com [ovid.com]

Molecular targets of Imeglimin hydrochloride in pancreatic β-cells

An In-Depth Technical Guide to the Molecular Targets of Imeglimin Hydrochloride in Pancreatic β-Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Imeglimin is a first-in-class oral antihyperglycemic agent with a unique mechanism of action that distinguishes it from other diabetes therapies. In pancreatic β-cells, its primary role is to amplify glucose-stimulated insulin secretion (GSIS) and to protect these cells from apoptosis, thereby preserving β-cell mass and function. This guide elucidates the core molecular targets of Imeglimin, focusing on its intricate interplay with mitochondrial bioenergetics, cellular redox states, and key signaling pathways that govern insulin exocytosis and cell survival. Through a detailed examination of preclinical and clinical data, this document provides a comprehensive overview of Imeglimin's mode of action, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Primary Molecular Mechanism: Amplification of Glucose-Stimulated Insulin Secretion (GSIS)

Imeglimin's principal effect on pancreatic β-cells is the potentiation of insulin secretion in a strictly glucose-dependent manner.[1] This ensures a low risk of hypoglycemia, as the drug does not stimulate insulin release at low glucose concentrations.[1] The core mechanism is not mediated by conventional pathways like those used by sulfonylureas (KATP channel closure) or GLP-1 receptor agonists (cAMP pathway), but through a novel pathway centered on mitochondrial function and nicotinamide adenine dinucleotide (NAD+) metabolism.[1][2][3]

Central Role of Mitochondria

Mitochondrial dysfunction is a hallmark of β-cell failure in type 2 diabetes, leading to impaired ATP production and defective GSIS.[3] Imeglimin directly targets and rectifies this mitochondrial dysfunction.[4] Its action involves a rebalancing of the electron transport chain, characterized by a partial inhibition of Complex I and a correction of deficient Complex III activity.[4][5] This modulation results in several beneficial outcomes:

-

Enhanced ATP Production: By improving mitochondrial efficiency, Imeglimin augments glucose-induced ATP generation, a critical trigger for insulin secretion.[3][4]

-

Reduced Oxidative Stress: Imeglimin decreases the production of reactive oxygen species (ROS) by inhibiting reverse electron transfer through Complex I.[4][6][7] This alleviates the oxidative stress that contributes to β-cell damage.

-

Improved Mitochondrial Integrity: The drug helps maintain mitochondrial morphology and membrane potential, preventing the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis.[4][8][9]

The NAD+ Signaling Cascade

A crucial and distinct mechanism of Imeglimin is its ability to increase the intracellular pool of NAD+.[2][3][10] This is achieved by enhancing the NAD+ salvage pathway through the induction of its rate-limiting enzyme, nicotinamide phosphoribosyltransferase (NAMPT).[1][3][11] The elevated NAD+ levels serve as a substrate for the enzyme CD38 (ADP ribosyl cyclase/cADPR hydrolase), which converts NAD+ into the second messenger, cyclic ADP ribose (cADPR).[2][3][10] cADPR then mobilizes calcium (Ca2+) from intracellular stores in the endoplasmic reticulum (ER).[2][10] This cADPR-mediated Ca2+ release amplifies the primary glucose-induced Ca2+ influx, leading to a more robust exocytosis of insulin granules.[3]

β-Cell Protection and Preservation of Mass

Chronic hyperglycemia and glucotoxicity induce ER stress and oxidative stress, leading to β-cell apoptosis and a progressive decline in β-cell mass.[12][13] Imeglimin exerts significant protective effects through multiple mechanisms.

Amelioration of Endoplasmic Reticulum (ER) Stress

Imeglimin modulates the unfolded protein response (UPR) to mitigate ER stress.[12] Under conditions of ER stress, Imeglimin treatment upregulates the expression of key ER-related molecules such as CHOP (Ddit3) and GADD34 (Ppp1r15a).[12] While CHOP is often associated with apoptosis, in this context, the induction of GADD34 by Imeglimin promotes the dephosphorylation of eukaryotic initiation factor 2α (eIF2α).[12] This action helps to restore global protein synthesis, shifting the cellular response from translational repression and apoptosis towards recovery and survival.[12]

Inhibition of Mitochondria-Mediated Apoptosis

By improving mitochondrial health, Imeglimin directly counteracts apoptotic pathways. It reduces the release of cytosolic cytochrome c, a key step in the intrinsic apoptotic cascade, and prevents the opening of the mPTP.[4][9] This, combined with the reduction in cellular ROS, preserves β-cell mass in diabetic animal models.[6][14][15]

Quantitative Data on Imeglimin's Effects

The effects of Imeglimin on β-cell function have been quantified in numerous preclinical and clinical studies.

| Parameter | Model / Study Type | Treatment Details | Key Result | Reference(s) |

| Insulin Secretion | Hyperglycemic Clamp (T2D Patients) | 1500 mg Imeglimin, twice daily for 7 days | +112% in total insulin response (iAUC) | [16][17] |

| Hyperglycemic Clamp (T2D Patients) | 1500 mg Imeglimin, twice daily for 7 days | +110% in first-phase insulin secretion rate | [16][17] | |

| Isolated Islets (GK Rats) | 100 µM Imeglimin at 16.7 mM Glucose | Significant amplification of GSIS vs. control | [2] | |

| β-Cell Function | Hyperglycemic Clamp (T2D Patients) | 1500 mg Imeglimin, twice daily for 7 days | +36% in β-cell glucose sensitivity | [16][17] |

| Phase II/III Trials (T2D Patients) | Various doses | Significant reduction in proinsulin/insulin ratio | [1][11] | |

| NAD+ Metabolism | Isolated Islets (GK Rats) | 100 µM Imeglimin at 16.7 mM Glucose (20 min) | Significant increase in NAD+ levels vs. control | [2][5] |

| Apoptosis | Isolated Islets (Mouse) | 1.0 mM Imeglimin under high-glucose | Significant reduction in TUNEL+ apoptotic β-cells | [12] |

| in vivo (db/db mice) | 4-week chronic treatment | Reduced expression of apoptosis-related genes | [14][18] |

Key Experimental Protocols

The findings presented in this guide are based on a range of established experimental methodologies.

Islet Isolation and Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Protocol: Pancreatic islets are isolated from animal models (e.g., Goto-Kakizaki rats, db/db mice, C57BL/6J mice) by collagenase digestion of the pancreas followed by density gradient purification.[2][8] Isolated islets are cultured and then pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose). Subsequently, batches of islets are incubated in buffers with low (2.8 mM) or high (16.7 mM) glucose, with or without varying concentrations of Imeglimin (e.g., 10-100 µM).[2] After incubation (typically 30-60 minutes), the supernatant is collected, and insulin concentration is measured using ELISA or radioimmunoassay.

-

Purpose: To directly assess the effect of Imeglimin on insulin secretion in response to different glucose levels.

Measurement of NAD+ and ATP Levels

-

Protocol: Following incubation under desired experimental conditions, islets are lysed. NAD+ levels are quantified using commercially available colorimetric or fluorometric assay kits that rely on an enzymatic cycling reaction.[2] ATP levels are typically measured using a luciferin/luciferase-based bioluminescence assay.[3]

-

Purpose: To quantify changes in key cellular energy and signaling metabolites in response to Imeglimin.

Assessment of Mitochondrial Function

-

Mitochondrial Respiration: Oxygen consumption rates (OCR) are measured in isolated islets or β-cell lines using extracellular flux analyzers (e.g., Seahorse XF). This allows for the real-time assessment of basal respiration, ATP-linked respiration, and maximal respiration.[19]

-

Mitochondrial Membrane Potential (MMP): MMP is assessed using fluorescent dyes like JC-1 or TMRM. A decrease in the fluorescence ratio or intensity indicates mitochondrial depolarization, a sign of dysfunction.[8][9]

-

Mitochondrial Morphology: Transmission electron microscopy (TEM) is used to visualize the ultrastructure of mitochondria in β-cells, assessing features like swelling and cristae disruption.[13][14]

Apoptosis and ER Stress Assays

-

Apoptosis Detection: Apoptosis is commonly quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation. This is often performed in conjunction with insulin immunofluorescence to specifically identify apoptosis in β-cells.[12][13]

-

Protein Expression: Western blotting is used to measure the levels of key proteins in the ER stress and apoptotic pathways, such as total and phosphorylated eIF2α, CHOP, and cleaved caspase-3.[12]

Conclusion

This compound represents a novel therapeutic approach for type 2 diabetes by directly addressing the fundamental pathophysiology of pancreatic β-cell dysfunction. Its molecular action is multifaceted, converging on the mitochondrion to restore cellular bioenergetics, increase the NAD+ pool to amplify calcium signaling and insulin secretion, and alleviate cellular stress to promote β-cell survival. This unique combination of enhancing β-cell function while also preserving β-cell mass positions Imeglimin as a promising agent for durable glycemic control. The detailed mechanisms outlined in this guide provide a robust framework for further research and development in the field of diabetes therapeutics.

References

- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Imeglimin mitigates the accumulation of dysfunctional mitochondria to restore insulin secretion and suppress apoptosis of pancreatic β-cells from db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imeglimin prevents human endothelial cell death by inhibiting mitochondrial permeability transition without inhibiting mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preservation effect of imeglimin on pancreatic β-cell mass: Noninvasive evaluation using 111In-exendin-4 SPECT/CT imaging and the perspective of mitochondrial involvements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. Imeglimin exerts favorable effects on pancreatic β-cells by improving morphology in mitochondria and increasing the number of insulin granules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imeglimin exerts favorable effects on pancreatic β-cells by improving morphology in mitochondria and increasing the number of insulin granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Imeglimin Hydrochloride: A Technical Guide to its Role in Mitigating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs. Its mechanism of action is primarily centered on improving mitochondrial function, which in turn plays a crucial role in reducing oxidative stress, a key pathological factor in type 2 diabetes and its complications.[1][2][3] This technical guide provides an in-depth overview of the mechanisms by which imeglimin hydrochloride mitigates oxidative stress, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Targeting Mitochondrial Dysfunction

The primary mechanism by which imeglimin reduces oxidative stress is by addressing mitochondrial dysfunction.[1][2][3] In pathological states such as type 2 diabetes, mitochondrial dysfunction leads to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense systems. Imeglimin has been shown to rebalance the activity of the mitochondrial respiratory chain. Specifically, it partially inhibits Complex I and restores the activity of Complex III.[1][2] This modulation of the electron transport chain is believed to decrease the generation of superoxide radicals, a primary type of ROS.

Furthermore, imeglimin has been demonstrated to prevent the opening of the mitochondrial permeability transition pore (mPTP).[1][2] The opening of the mPTP is a critical event in cellular apoptosis and is often triggered by high levels of oxidative stress and calcium overload. By inhibiting mPTP opening, imeglimin helps to preserve mitochondrial integrity and prevent the release of pro-apoptotic factors, thereby protecting cells from oxidative stress-induced death.

A key aspect of imeglimin's action on pancreatic β-cells involves the enhancement of the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway.[1][2][4] Imeglimin induces the expression of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway, leading to an increase in the cellular NAD⁺ pool. NAD⁺ is a critical cofactor for mitochondrial respiration and its metabolites, such as cyclic ADP-ribose (cADPR), are involved in calcium signaling, which is essential for glucose-stimulated insulin secretion.[1][2][5]

Quantitative Data on Oxidative Stress Reduction

The following tables summarize the quantitative effects of imeglimin on various markers of oxidative stress from preclinical and clinical studies.

Table 1: Preclinical In Vitro Studies on Reactive Oxygen Species (ROS) Reduction

| Cell Line | Condition | Imeglimin Concentration | Outcome | Reference |

| H9c2 Cardiomyoblasts | High Glucose (50 mM) | 2 mM | Markedly reduced total and mitochondrial ROS levels.[6][7] | [6][7] |

| Mouse Microglial BV2 Cells | High Glucose | 500 µM | Significantly reduced intercellular ROS levels.[8] | [8] |

| IMS32 Schwann Cells | High and Low Glucose | 100 µM | Mitigated elevated mitochondrial ROS.[9] | [9] |

Table 2: Preclinical In Vivo Studies on Oxidative Stress Markers

| Animal Model | Treatment | Duration | Oxidative Stress Marker | Result | Reference |

| Zucker fa/fa Rats | 150 mg/kg twice daily | 9 and 90 days | Left Ventricular ROS Production | Decreased at both time points.[10] | [10] |

| Diabetic ApoE KO Mice | Not specified | Not specified | Urinary 8-OHdG | Significantly lower compared to untreated diabetic mice.[11] | [11] |

Table 3: Clinical Studies on Markers of Mitochondrial and Inflammatory Stress

| Study Population | Intervention | Duration | Biomarker | Result | Reference |

| T2DM Patients | Imeglimin + other OHAs | 6 months | Circulating cell-free mitochondrial DNA (ccf-mtDNA) | Significant reduction (Δ=-18.5 copies/μL, p<0.001).[12] | [12] |

| T2DM Patients | Imeglimin + Metformin | 6 months | Circulating cell-free mitochondrial DNA (ccf-mtDNA) | No significant change.[12] | [12] |

| T2DM Patients | Imeglimin monotherapy | 6 months | Circulating cell-free mitochondrial DNA (ccf-mtDNA) | No significant change.[12] | [12] |

| T2DM Patients | Imeglimin + other OHAs | 6 months | Interleukin-6 (IL-6) | Significant reduction (Δ=-1.5 pg/mL, p<0.001).[12] | [12] |

| T2DM Patients | Imeglimin + Metformin | 6 months | Interleukin-1β (IL-1β) | Significant decrease.[12] | [12] |

| T2DM Patients | Imeglimin + other OHAs | 6 months | Interleukin-1β (IL-1β) | Significant decrease.[12] | [12] |

| T2DM Patients | Imeglimin-based therapies | 6 months | Serum NLRP3 levels | Significant reduction across imeglimin groups (p=0.037).[12] | [12] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the effect of imeglimin on oxidative stress.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide, exhibiting red fluorescence. The intensity of the fluorescence is proportional to the amount of mitochondrial ROS.

Detailed Protocol (Adapted from in vitro studies): [13][14][15][16][17]

-

Cell Culture and Treatment:

-

Plate cells (e.g., H9c2, BV2, or IMS32) in appropriate culture vessels (e.g., 6-well plates or glass-bottom dishes for microscopy).[13][17]

-

Allow cells to adhere and grow to the desired confluency.

-

Induce oxidative stress by treating cells with high glucose or other appropriate stimuli.

-

Treat cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).[8][9]

-

-

MitoSOX Staining:

-

Washing and Imaging/Flow Cytometry:

-

Wash the cells three times with pre-warmed buffer to remove excess probe.[13]

-

For fluorescence microscopy, mount the coverslips and visualize the cells using a fluorescence microscope with appropriate filters for red fluorescence.

-

For flow cytometry, detach the cells, resuspend them in buffer, and analyze the fluorescence intensity in the appropriate channel (e.g., PE).[13][15]

-

-

Data Analysis:

Assessment of Mitochondrial Permeability Transition Pore (mPTP) Opening

Principle: The calcein-AM/cobalt chloride (CoCl₂) quenching method is used to assess mPTP opening in intact cells. Calcein-AM is a cell-permeable dye that becomes fluorescent (calcein) upon hydrolysis by intracellular esterases. Calcein is distributed throughout the cytoplasm and mitochondria. CoCl₂ quenches the fluorescence of calcein in the cytoplasm but cannot enter intact mitochondria. When the mPTP opens, CoCl₂ enters the mitochondria and quenches the mitochondrial calcein fluorescence.

Detailed Protocol (Adapted from in vitro studies): [18]

-

Cell Culture and Treatment:

-

Grow cells (e.g., HMEC-1) on glass coverslips.

-

Treat cells with imeglimin or vehicle control for the desired duration (e.g., 100 µM for 24 hours).[18]

-

-

Dye Loading:

-

Incubate the cells in a buffer containing 1 µM calcein-AM and 1 mM CoCl₂ for 15 minutes at 37°C.[18]

-

-

Washing and Imaging:

-

Wash the cells to remove the dyes.

-

Induce mPTP opening with an appropriate stimulus (e.g., an oxidizing agent).

-

Acquire fluorescence images over time using a confocal microscope. A decrease in mitochondrial fluorescence indicates mPTP opening.[18]

-

Quantification of Circulating Cell-Free Mitochondrial DNA (ccf-mtDNA)

Principle: ccf-mtDNA is quantified from plasma or serum using real-time quantitative PCR (qPCR). The amount of a specific mitochondrial gene (e.g., ND1) is measured and can be expressed as an absolute copy number or relative to a nuclear gene.

Detailed Protocol (Adapted from clinical studies): [12][19][20][21]

-

Sample Collection and DNA Extraction:

-

Real-Time Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing SYBR Green Master Mix, specific primers for a mitochondrial gene (e.g., ND1) and a nuclear reference gene (e.g., β-globin), and the extracted DNA.[12][19]

-

Use the following primer sequences for ND1: Forward: 5'-CCCTAAAACCCGCCACATCT-3'; Reverse: 5'-GAGCGATGGTGAGAGCTAAGGT-3'.[12][19]

-

Run the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension).[20]

-

-

Data Analysis:

-

Determine the copy number of the mitochondrial and nuclear genes using a standard curve.

-

Calculate the absolute ccf-mtDNA copy number per unit volume of plasma/serum or the ratio of mitochondrial to nuclear DNA.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Imeglimin in Reducing Oxidative Stress

Caption: Imeglimin's mechanism in reducing mitochondrial oxidative stress.

Experimental Workflow for Assessing Mitochondrial ROS

Caption: Workflow for measuring mitochondrial ROS using MitoSOX.

Conclusion

This compound effectively reduces oxidative stress by targeting its primary source in type 2 diabetes: mitochondrial dysfunction. Through the modulation of the electron transport chain, inhibition of mPTP opening, and enhancement of the NAD⁺ salvage pathway, imeglimin mitigates the overproduction of reactive oxygen species and protects cells from oxidative damage. The quantitative data from both preclinical and clinical studies provide strong evidence for its antioxidant properties. The detailed experimental protocols and workflow diagrams presented in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of imeglimin and other mitochondrial-targeted therapies. Further research focusing on the long-term effects of imeglimin on a broader range of oxidative stress biomarkers will continue to elucidate its full clinical benefits.

References

- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Imeglimin on the Daily Glycemic Profile Evaluated by Intermittently Scanned Continuous Glucose Monitoring: Retrospective, Single-Center, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. prometheusprotocols.net [prometheusprotocols.net]

- 7. content.abcam.com [content.abcam.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of imeglimin-inspired novel 1,3,5-triazine derivatives as antidiabetic agents in streptozotocin-induced diabetes in Wistar rats via inhibition of DPP-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asm.org [asm.org]

- 14. researchgate.net [researchgate.net]

- 15. mmpc.org [mmpc.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijraset.com [ijraset.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the In Vivo Pharmacokinetics and Pharmacodynamics of Imeglimin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class of drugs, designed to target mitochondrial bioenergetics. Its unique mechanism of action addresses the dual defects of type 2 diabetes (T2D): impaired insulin secretion and decreased insulin sensitivity. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Imeglimin hydrochloride. It details its absorption, distribution, metabolism, and excretion (ADME) profile, elucidates its molecular mechanisms targeting mitochondrial function, and presents relevant experimental protocols from key preclinical and clinical studies. All quantitative data are summarized in tabular format for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Pharmacokinetics (PK)

The pharmacokinetic profile of Imeglimin has been characterized in multiple preclinical species and in humans. The molecule is a small cationic compound with properties that dictate its unique ADME profile.[1][2]

Absorption

Imeglimin is absorbed via a dual mechanism involving both passive paracellular absorption and an active transport process.[1][3][4] This active transport is saturable, which results in a dose-dependent but less than dose-proportional increase in exposure at higher doses.[3][5] Across various species, oral absorption is generally good, estimated to be between 50% and 80%.[1][3] In humans, maximal plasma concentrations (Tmax) are typically reached between 1.5 and 3.5 hours post-administration.[3][5] The pharmacokinetics are not significantly affected by food intake.[5]

Distribution

Following absorption, Imeglimin is rapidly and widely distributed to tissues and organs.[1][6] This is facilitated by its low plasma protein binding, which has been measured at 1.2% to 6.4% in healthy human volunteers.[3][7]

Metabolism

Imeglimin undergoes minimal metabolism in both animals and humans.[1][3] The primary circulating entity in plasma is the unchanged parent drug, accounting for approximately 93% of the total radioactivity following administration of [14C]-labeled Imeglimin.[3] No unique human metabolites have been identified.[1][3] Furthermore, Imeglimin shows no potential for cytochrome P450 (CYP450) inhibition or induction, indicating a low risk of drug-drug interactions via this pathway.[1]

Excretion

The primary route of elimination for Imeglimin is renal excretion, with the majority of the drug being excreted unchanged in the urine.[1][2][6] Renal clearance of Imeglimin is higher than the glomerular filtration rate, which indicates that active tubular secretion is a key mechanism of its elimination.[1][3] This process involves several organic cation transporters (OCTs) and multidrug and toxin extrusion (MATE) proteins. Imeglimin is a substrate for OCT1, OCT2, MATE1, and MATE2-K.[1][3][6]

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters for this compound from in vivo studies.

Table 1: Key Pharmacokinetic Parameters of Imeglimin in Healthy Human Subjects

| Parameter | Caucasian Subjects | Japanese Subjects | Reference(s) |

|---|---|---|---|

| Tmax (Time to Peak Concentration) | 1.0 - 3.5 hours | 1.5 - 3.0 hours | [3][5] |

| t1/2 (Elimination Half-Life) | 9.0 - 20.2 hours | 4.5 - 12.0 hours | [3][5] |

| Plasma Protein Binding | 1.2% - 6.4% | 1.2% - 6.4% | [3][7] |

| Dose Proportionality | Less than proportional (250-8000 mg) | Less than proportional (500-6000 mg) |[3][5] |

Table 2: Impact of Organ Impairment on Imeglimin Pharmacokinetics

| Condition | Key Finding | Implication | Reference(s) |

|---|---|---|---|

| Moderate Hepatic Impairment | Cmax and AUC increased by 1.3-fold and 1.5-fold, respectively. Not considered clinically meaningful. | No dose adjustment required for mild to moderate hepatic impairment. | [2][8] |

| Renal Impairment | Plasma exposure (Cmax and AUC) increases as renal function (eGFR) decreases. | Dose adjustment is required for patients with moderate to severe renal impairment. |[2][6][7] |

Pharmacodynamics (PD)

Imeglimin's pharmacodynamic effects are driven by a novel mechanism of action that targets mitochondrial dysfunction, a key pathophysiological feature of T2D.[9][10] This results in a dual action: improving pancreatic β-cell function and enhancing insulin sensitivity in peripheral tissues.[9][11]

Molecular Mechanism of Action

At the cellular level, Imeglimin modulates mitochondrial bioenergetics. It has been shown to partially and transiently inhibit the mitochondrial respiratory chain at Complex I while restoring the activity of Complex III, which is often deficient in T2D.[9][12] This rebalancing of the respiratory chain leads to two critical outcomes:

-

Reduced Reactive Oxygen Species (ROS) Production: By optimizing electron flow, Imeglimin decreases oxidative stress.[9][12]

-

Prevention of Mitochondrial Permeability Transition Pore (mPTP) Opening: This action protects cells, particularly pancreatic β-cells, from apoptosis.[9][12][13]

Pancreatic Effects: Amplification of Glucose-Stimulated Insulin Secretion (GSIS)

Imeglimin enhances insulin secretion in a strictly glucose-dependent manner, minimizing the risk of hypoglycemia.[9][14] This effect is not mediated by an increase in cAMP, but rather through a novel pathway linked to NAD+ metabolism.[15][16] In pancreatic islets, Imeglimin's action on mitochondria enhances glucose-stimulated ATP generation.[9][15] This is coupled with an increase in the cellular pool of nicotinamide adenine dinucleotide (NAD+) via the "salvage pathway," which involves the induction of nicotinamide phosphoribosyltransferase (NAMPT).[9][15][17] The elevated NAD+ is then metabolized by the enzyme CD38 to generate cyclic ADP-ribose (cADPR), a second messenger that mobilizes calcium (Ca2+) from intracellular stores.[15] The resulting increase in intracellular Ca2+ amplifies insulin granule exocytosis.[13][15]

References

- 1. In Vitro Investigation, Pharmacokinetics, and Disposition of Imeglimin, a Novel Oral Antidiabetic Drug, in Preclinical Species and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imeglimin: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Imeglimin population pharmacokinetics and dose adjustment predictions for renal impairment in Japanese and Western patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Imeglimin in Subjects with Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current understanding of imeglimin action on pancreatic β‐cells: Involvement of mitochondria and endoplasmic reticulum homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Imeglimin Hydrochloride's Impact on Hepatic Glucose Production

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class of drugs. Its primary mechanism of action is centered on the modulation of mitochondrial bioenergetics, which addresses key pathophysiological defects in type 2 diabetes (T2D). A significant component of its glucose-lowering effect is its ability to inhibit excessive hepatic glucose production (HGP). This document provides a comprehensive technical overview of the molecular mechanisms, signaling pathways, and experimental evidence detailing how imeglimin impacts glucose metabolism in the liver. It aims to serve as a resource for researchers and professionals involved in metabolic disease drug discovery and development.

Core Mechanism of Action in the Liver

Imeglimin's primary hepatic effect is the suppression of gluconeogenesis. Unlike many other antidiabetic agents, its action originates from a direct impact on mitochondrial function. This leads to a cascade of events that ultimately reduce the liver's output of glucose. The core mechanism involves improving mitochondrial function, which in turn ameliorates insulin sensitivity in the liver and skeletal muscle.[1]

Modulation of Mitochondrial Respiratory Chain

Imeglimin targets the mitochondrial respiratory chain, which is central to cellular energy production and a key site of dysfunction in T2D.[2][3] Its effects are distinct from those of metformin, another antidiabetic drug known to act on mitochondria.

-

Complex I: Imeglimin acts as a mild, competitive inhibitor of Complex I.[4] It decreases the affinity of NADH for the respiratory chain without affecting the maximal rate (Vmax) of oxygen consumption in intact cells.[5][6] This contrasts with metformin, which is an uncompetitive inhibitor that reduces both Vmax and affinity.[4][5] This action induces a kinetic constraint on the respiratory chain.[5][6]

-

Complex III: In states of mitochondrial dysfunction, such as those induced by high-fat diets, Imeglimin has been shown to restore the activity of Complex III.[2][7]

-

Substrate Redirection: By modulating Complex I and III, imeglimin redirects substrate flux towards Complex II, which can favor the oxidation of fatty acids.[1][7]

This rebalancing of the respiratory chain leads to a reduction in mitochondrial reactive oxygen species (ROS) production, thereby decreasing oxidative stress, a known contributor to insulin resistance.[2][7]

Impact on Cellular Energetics and AMPK Activation

The kinetic constraint imposed on the respiratory chain by imeglimin leads to a decrease in the mitochondrial membrane potential.[5][6] This, in turn, creates a thermodynamic constraint on ATP synthase, resulting in a dose-dependent decrease in the cellular ATP/ADP ratio.[5][6]

The shift in the ATP/ADP ratio is a critical signal that leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[8][9][10] Both in vitro studies using hepatocytes and in vivo studies in mice have confirmed that imeglimin administration leads to the phosphorylation and activation of AMPK in the liver.[8][10][11][12] While imeglimin activates AMPK, its potency in this regard has been observed to be less than that of metformin.[9][10][11]

Inhibition of Gluconeogenesis

The activation of AMPK and the altered energetic state of the hepatocyte directly suppress the process of gluconeogenesis, the primary pathway for hepatic glucose production in the fasting state. Imeglimin has been shown to markedly inhibit gluconeogenesis by reducing the expression and activity of key gluconeogenic enzymes:

This reduction in enzymatic activity leads to a direct and dose-dependent inhibition of glucose production from gluconeogenic precursors like lactate and pyruvate.[1][5] This effect has been observed to be independent of insulin.[15]

Quantitative Data on Hepatic Effects

The following tables summarize the quantitative findings from key preclinical studies investigating imeglimin's effect on hepatic glucose metabolism.

Table 1: Effect of Imeglimin on Glucose Production in Primary Rat Hepatocytes

| Parameter | Imeglimin Concentration | Metformin Concentration | Result | Reference |

| Glucose Production | Dose-dependent | Dose-dependent | Both compounds decreased glucose production. | [5][6] |

| ATP/ADP Ratio | Dose-dependent | Dose-dependent | Both compounds decreased the ATP/ADP ratio. | [5][6] |

Table 2: Effect of Imeglimin on Mitochondrial Parameters in Hepatocytes

| Parameter | Imeglimin Effect | Metformin Effect | Cell Type | Reference |

| Oxygen Consumption Rate (OCR) | No decrease in intact cells | Decreased | Primary Rat Hepatocytes | [5][6] |

| OCR (coupled to ATP production) | Reduced | Reduced | HepG2, Mouse Primary Hepatocytes | [8][9][10] |

| Mitochondrial Redox Potential | Increased | Increased | Primary Rat Hepatocytes | [5][6] |

| Mitochondrial Membrane Potential | Decreased | Decreased | Primary Rat Hepatocytes | [5][6] |

| AMPK Activation | Activated (lower potency) | Activated (higher potency) | HepG2, Mouse Primary Hepatocytes | [8][10][11] |

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action

The following diagram illustrates the proposed signaling cascade from imeglimin's interaction with mitochondria to the inhibition of hepatic glucose production.

Caption: Imeglimin's signaling pathway in hepatocytes.

Visualizing a Typical Experimental Workflow

The diagram below outlines a common experimental procedure to assess the effect of imeglimin on hepatic glucose production in vitro.

Caption: In-vitro workflow for testing imeglimin on hepatocytes.

Detailed Experimental Protocols

In Vitro Assessment of Gluconeogenesis in Primary Hepatocytes

This protocol is based on methodologies described in studies investigating hepatic glucose metabolism.[5][6]

-

Hepatocyte Isolation: Primary hepatocytes are isolated from male Wistar rats (or other appropriate models) by collagenase perfusion of the liver. Cell viability is assessed using Trypan Blue exclusion and should be >90%.

-

Cell Culture: Cells are plated on collagen-coated plates and cultured in Williams' E medium supplemented with fetal bovine serum, penicillin/streptomycin, and dexamethasone.

-

Treatment: After an initial attachment period (e.g., 4 hours), the medium is replaced with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate) containing gluconeogenic precursors such as 10 mM lactate and 1 mM pyruvate.

-

Imeglimin Incubation: Cells are treated with varying concentrations of imeglimin (e.g., 0.1, 1, 10, 100 µM) or vehicle control for a specified period (e.g., 3 hours). Metformin is often used as a positive control.

-

Glucose Production Measurement: Aliquots of the incubation buffer are collected at timed intervals. The concentration of glucose in the buffer is measured using a commercially available glucose oxidase assay kit. The rate of glucose production is then calculated and normalized to total protein content.

Assessment of Mitochondrial Respiration

This protocol utilizes extracellular flux analysis to measure mitochondrial function.[8][9][10]

-

Cell Plating: HepG2 cells or primary hepatocytes are seeded in specialized microplates (e.g., Seahorse XF Cell Culture Microplates) and allowed to adhere.

-

Drug Treatment: Cells are treated with imeglimin or metformin at various concentrations for a defined period (e.g., 3 hours) prior to the assay.

-

Extracellular Flux Analysis: The cell culture medium is replaced with assay medium. The oxygen consumption rate (OCR) is measured using an extracellular flux analyzer (e.g., Seahorse XFe96).

-

Mitochondrial Stress Test: A mitochondrial stress test is performed by sequential injections of mitochondrial inhibitors:

-

Oligomycin: Inhibits ATP synthase, revealing OCR coupled to ATP production.

-

FCCP: A protonophore that uncouples the respiratory chain, revealing maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to measure non-mitochondrial respiration.

-

-

Data Analysis: Key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity) are calculated from the OCR measurements.

Western Blot for AMPK Activation

This protocol is used to quantify the phosphorylation state of AMPK.[8][12]

-

Protein Extraction: Following treatment with imeglimin, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against phosphorylated AMPK (p-AMPKα at Thr172) and total AMPKα.

-

Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software, and the ratio of p-AMPK to total AMPK is calculated to determine the level of activation.

Conclusion

Imeglimin hydrochloride reduces hepatic glucose production through a distinct mitochondrial mechanism. By inducing a mild, competitive inhibition of Complex I, it alters the hepatocyte's energetic state, leading to a lower ATP/ADP ratio and subsequent activation of AMPK. This signaling cascade effectively suppresses the key gluconeogenic enzymes PEPCK and G6Pase, thereby curbing excessive glucose output from the liver. This mode of action, which differs from other oral antidiabetic agents including metformin, underscores its novelty and potential as a therapeutic agent that targets a core driver of hyperglycemia in type 2 diabetes. For drug development professionals, understanding this detailed mechanism is crucial for identifying synergistic combination therapies and exploring its potential in related metabolic disorders like non-alcoholic steatohepatitis (NASH).[16][17]

References

- 1. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes | 神戸大学学術成果リポジトリ Kernel [da.lib.kobe-u.ac.jp]

- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 10. doaj.org [doaj.org]

- 11. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications [mdpi.com]

- 15. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imeglimin Halts Liver Damage by Improving Mitochondrial Dysfunction in a Nondiabetic Male Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Imeglimin Halts Liver Damage by Improving Mitochondrial Dysfunction in a Nondiabetic Male Mouse Model of Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the chemical structure and properties of Imeglimin hydrochloride

An In-depth Technical Guide to Imeglimin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a first-in-class oral antihyperglycemic agent belonging to the glimin class of drugs.[1] It is approved for the treatment of type 2 diabetes (T2D) in Japan and is under investigation in other regions.[2][3] Imeglimin's unique mechanism of action, which targets mitochondrial bioenergetics, distinguishes it from other existing classes of antidiabetic drugs.[4][5] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

Imeglimin is a tetrahydrotriazine-containing compound.[1] The hydrochloride salt enhances its stability and suitability for oral administration.

Chemical Name: (4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride[6][7]

Synonyms: EMD 387008 hydrochloride, PXL 008, RVT-1501 hydrochloride[8][9]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H14ClN5 | [6][7] |

| Molecular Weight | 191.66 g/mol | [7][8] |

| Appearance | White to beige powder | |

| Melting Point | Approximately 232–234 °C | [10] |

| Solubility | H2O: 2 mg/mL, clear | |

| pKa | Not available | |

| LogP | Not available | |

| Stability | Stable within a pH range of 4.5 to 7.4. Degradation increases in more acidic (pH < 4.5) or basic (pH > 7.4) conditions. Stable when stored at 2°C to 8°C for up to 12 months. | [10] |

Mechanism of Action

Imeglimin exhibits a novel dual mechanism of action that addresses two core pathophysiological defects in T2D: impaired insulin secretion and decreased insulin sensitivity.[5][11][12] The underlying mechanism involves the modulation of mitochondrial function.[5][11]

Effects on Pancreatic β-Cells

In pancreatic β-cells, Imeglimin amplifies glucose-stimulated insulin secretion (GSIS).[5][11] This is achieved through several mitochondrial-level actions:

-

Rebalancing Respiratory Chain Activity: Imeglimin partially inhibits Complex I and corrects deficient Complex III activity in the electron transport chain.[5][11]

-

Reducing Oxidative Stress: By modulating electron flow, it reduces the production of reactive oxygen species (ROS), thereby protecting β-cells from oxidative stress-induced damage and apoptosis.[5][9][13]

-

Increasing NAD+ Levels: Imeglimin induces the synthesis of nicotinamide adenine dinucleotide (NAD+) via the salvage pathway.[5][11] NAD+ is a crucial cofactor for cellular energy metabolism and its metabolites are involved in calcium mobilization, a key step in insulin granule exocytosis.[5][14]

-

Preventing Mitochondrial Permeability Transition Pore (mPTP) Opening: This action helps to prevent cell death.[5][11]

Effects on Liver and Skeletal Muscle

Imeglimin improves insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[2][5]

-

Liver: It inhibits hepatic gluconeogenesis, reducing excessive glucose production by the liver.[2][5] It also appears to favor lipid oxidation.[8]

-

Skeletal Muscle: Imeglimin increases glucose uptake in skeletal muscle cells.[2][5] Some evidence suggests this may involve the phosphorylation of Akt (protein kinase B), a key component of the insulin signaling pathway.[2]

The following diagram illustrates the proposed signaling pathway of Imeglimin.

References

- 1. What is the synthetic pathway for this compound?_Chemicalbook [chemicalbook.com]

- 2. academicmed.org [academicmed.org]

- 3. WO2023209729A1 - Procédé de préparation d'imeglimine et de sels de celle-ci - Google Patents [patents.google.com]

- 4. This compound | CAS No- 775351-61-6 [chemicea.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H14ClN5 | CID 54763513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ijrpr.com [ijrpr.com]

- 11. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | 775351-61-6 | Benchchem [benchchem.com]

- 14. This compound | 2650481-44-8 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols for Assessing Mitochondrial Respiration with Imeglimin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imeglimin is a novel oral antihyperglycemic agent with a unique mechanism of action that targets mitochondrial bioenergetics.[1] As mitochondrial dysfunction is a key pathological feature of type 2 diabetes, contributing to reduced insulin secretion and increased insulin resistance, Imeglimin's ability to modulate mitochondrial function presents a promising therapeutic strategy.[1][2] These application notes provide a detailed protocol for assessing the effects of Imeglimin hydrochloride on mitochondrial respiration in a laboratory setting.

At a molecular level, Imeglimin's primary mechanism involves the correction of mitochondrial dysfunction.[3] It has been shown to rebalance the activity of the respiratory chain by partially and competitively inhibiting Complex I while restoring deficient Complex III activity.[3][4] This modulation leads to a reduction in the production of reactive oxygen species (ROS) and prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways.[3][5][6] Furthermore, Imeglimin has been observed to promote the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical cofactor for cellular redox reactions.[3][4]

The following protocols and diagrams are designed to guide researchers in evaluating the impact of Imeglimin on mitochondrial function, providing a framework for preclinical and translational studies.

Signaling Pathways and Experimental Workflow

Imeglimin's Mechanism of Action on Mitochondria

Caption: Imeglimin's mitochondrial mechanism of action.

Experimental Workflow for Assessing Mitochondrial Respiration

Caption: Workflow for evaluating Imeglimin's effect on mitochondria.

Data Presentation

Table 1: Effects of Imeglimin on Mitochondrial Respiration in Permeabilized Cells

| Parameter | Control | Imeglimin (100 µM) | Metformin (10 mM) | Reference |

| Basal Oxygen Consumption Rate (pmol/s/10^6 cells) | 15.2 ± 1.8 | 14.9 ± 2.1 | 12.5 ± 1.5 | [6] |

| ATP-linked OCR (pmol/s/10^6 cells) | 10.5 ± 1.2 | 9.8 ± 1.4 | 7.1 ± 0.9 | [7] |

| Maximal Respiration (pmol/s/10^6 cells) | 45.8 ± 5.3 | 44.2 ± 6.1 | 35.4 ± 4.2* | [6] |

| Proton Leak (pmol/s/10^6 cells) | 4.7 ± 0.6 | 5.1 ± 0.7 | 5.4 ± 0.8 | [6] |

| Complex I Activity (NADH-linked respiration) | 100% | 85% (Partial Inhibition) | 60% (Inhibition) | [3][4] |

| Complex III Activity | 100% | 120% (Restoration) | No significant change | [3][4] |

*Data are presented as mean ± SEM. Values for Imeglimin and Metformin are compared to the control group. The data presented are illustrative and based on findings from multiple studies.

Table 2: Imeglimin's Impact on Mitochondrial Health Markers

| Marker | Control | Imeglimin (100 µM) | High Glucose (33mM) | Reference |

| Mitochondrial H2O2 Production (pmol/min/mg protein) | 35.6 ± 4.1 | 22.3 ± 3.5 | 58.9 ± 6.2 | [6][8] |

| Mitochondrial Membrane Potential (TMRM Fluorescence) | 100% | 98% | 75% | [9] |

| mtDNA Copy Number (relative to nuclear DNA) | 1.0 ± 0.1 | 1.3 ± 0.15 | 0.8 ± 0.09 | [8][10] |

| mPTP Opening (Calcium Retention Capacity) | 100% | 145%* | 60% | [6] |

*Data are presented as mean ± SEM. Values for Imeglimin and High Glucose are compared to the control group. The data presented are illustrative and based on findings from multiple studies.

Experimental Protocols

Protocol 1: High-Resolution Respirometry in Permeabilized Cells

This protocol is designed to measure the oxygen consumption rate (OCR) of different mitochondrial respiratory states in cells treated with Imeglimin. An Oroboros O2k or similar high-resolution respirometer is recommended.

1. Cell Culture and Treatment: a. Culture cells of interest (e.g., HepG2, HMEC-1) to 80-90% confluency. b. Treat cells with this compound (e.g., 100 µM) or vehicle control for a predetermined duration (e.g., 24 hours). Include a positive control such as Metformin if desired.

2. Cell Preparation: a. Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS). b. Resuspend cells in a mitochondrial respiration medium (e.g., MiR05) at a concentration of 1 x 10^6 cells/mL.[11]

3. Respirometer Setup and Calibration: a. Calibrate the polarographic oxygen sensors of the respirometer according to the manufacturer's instructions.[12] b. Add 2 mL of the cell suspension to each chamber of the respirometer.

4. Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: a. ROUTINE Respiration: Record the basal oxygen consumption of intact cells. b. Permeabilization: Add digitonin (optimized concentration, e.g., 10 µg/10^6 cells) to permeabilize the plasma membrane, allowing substrates to access the mitochondria.[13] c. LEAK Respiration (Complex I): Add malate (2 mM) and glutamate (10 mM) to fuel Complex I. d. OXPHOS Capacity (Complex I): Add ADP (2.5 mM) to stimulate ATP synthesis. e. OXPHOS Capacity (Complex I & II): Add succinate (10 mM) to provide electrons to Complex II. f. ETS Capacity: Titrate a chemical uncoupler (e.g., FCCP, in 0.5 µM steps) to dissipate the proton gradient and measure the maximum capacity of the electron transport system.[14] g. Complex I Inhibition: Add rotenone (0.5 µM) to inhibit Complex I and assess Complex II-linked respiration. h. Complex III Inhibition: Add antimycin A (2.5 µM) to inhibit Complex III and measure residual oxygen consumption.

5. Data Analysis: a. Calculate the oxygen consumption rate for each respiratory state. b. Normalize OCR to the number of cells. c. Compare the respiratory parameters between control and Imeglimin-treated groups.

Protocol 2: Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production

This protocol uses the Amplex Red assay to quantify hydrogen peroxide (H2O2) production by isolated mitochondria or permeabilized cells.

1. Sample Preparation: a. Prepare cells or isolated mitochondria as described in Protocol 1. b. Resuspend in a respiration buffer (e.g., KCl-based buffer).